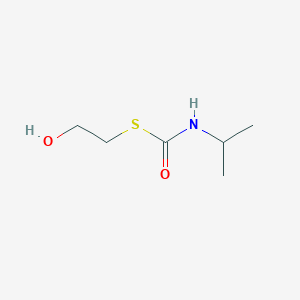
S-(2-Hydroxyethyl) propan-2-ylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Hydroxyethyl) isopropylcarbamothioate: is an organic compound with the molecular formula C₆H₁₃NO₂S It is a thioester derivative and is primarily used in research settings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxyethyl) isopropylcarbamothioate typically involves the reaction of isopropyl isocyanate with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester bond. The general reaction scheme is as follows:
Isopropyl isocyanate+2-Mercaptoethanol→S-(2-Hydroxyethyl) isopropylcarbamothioate
Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial production methods would involve scaling up the reaction process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: S-(2-Hydroxyethyl) isopropylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Carbamates or other substituted thioesters.
Aplicaciones Científicas De Investigación
Chemistry: S-(2-Hydroxyethyl) isopropylcarbamothioate is used as a building block in organic synthesis. Its unique thioester functionality allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme mechanisms, particularly those involving thioester intermediates. It serves as a model compound for understanding biochemical pathways.
Medicine: Potential applications in medicine include the development of prodrugs. The thioester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In industrial settings, S-(2-Hydroxyethyl) isopropylcarbamothioate can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of S-(2-Hydroxyethyl) isopropylcarbamothioate involves its reactivity as a thioester. Thioesters are known to participate in nucleophilic acyl substitution reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial in both synthetic and biological contexts.
Molecular Targets and Pathways: In biological systems, thioesters are intermediates in various metabolic pathways. S-(2-Hydroxyethyl) isopropylcarbamothioate can mimic these intermediates, allowing researchers to study enzyme-catalyzed reactions and metabolic processes.
Comparación Con Compuestos Similares
- S-(2-Hydroxyethyl) thiocarbamate
- S-(2-Hydroxyethyl) carbamothioate
- S-(2-Hydroxyethyl) isopropylcarbamate
Uniqueness: S-(2-Hydroxyethyl) isopropylcarbamothioate is unique due to its specific combination of functional groups. The presence of both a hydroxyethyl and an isopropyl group attached to the carbamothioate moiety provides distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in research applications where precise chemical behavior is required.
Propiedades
Número CAS |
61578-94-7 |
|---|---|
Fórmula molecular |
C6H13NO2S |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
S-(2-hydroxyethyl) N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)7-6(9)10-4-3-8/h5,8H,3-4H2,1-2H3,(H,7,9) |
Clave InChI |
AHSNYUZOXRGCDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)

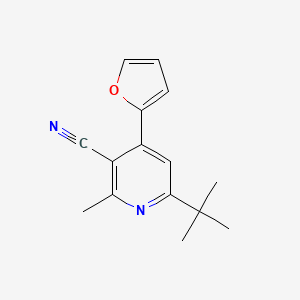
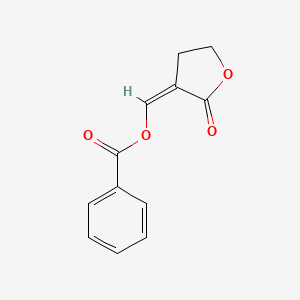


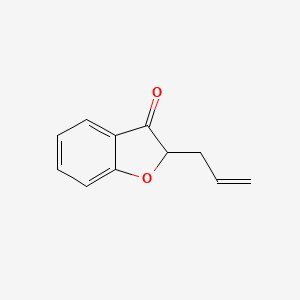
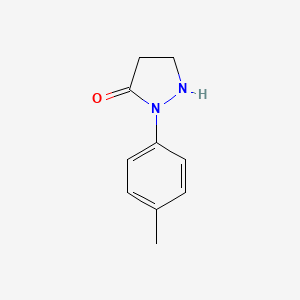
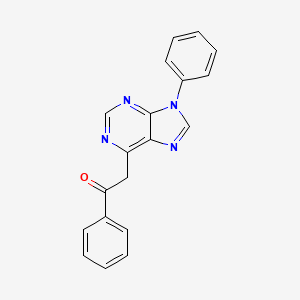

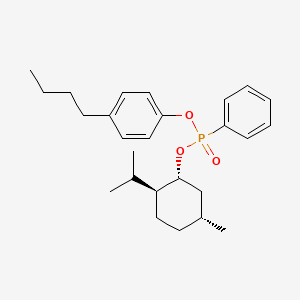
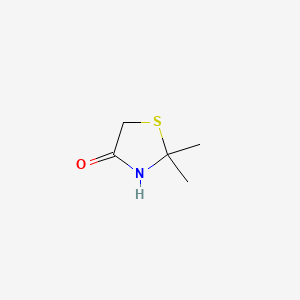
![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
